2,4,6-Trichloro-5-cyanopyrimidine

Catalog No.
S706825
CAS No.
3029-64-9
M.F
C5Cl3N3
M. Wt
208.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trichloro-5-cyanopyrimidine

CAS Number

3029-64-9

Product Name

2,4,6-Trichloro-5-cyanopyrimidine

IUPAC Name

2,4,6-trichloropyrimidine-5-carbonitrile

Molecular Formula

C5Cl3N3

Molecular Weight

208.43 g/mol

InChI

InChI=1S/C5Cl3N3/c6-3-2(1-9)4(7)11-5(8)10-3

InChI Key

IAJCAZVXGKGAQK-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)Cl)Cl

Synthesis and Characterization:

,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound containing a six-membered pyrimidine ring with chlorine atoms at positions 2, 4, and 6, and a cyano group (C≡N) at position 5. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of more complex molecules. For instance, one study describes its synthesis through the reaction of 2,4,6-trichloropyrimidine with trimethylsilyl cyanide.

Potential Applications:

While the specific research applications of 2,4,6-trichloro-5-cyanopyrimidine itself are limited, its structural features have led to investigations of its potential as a precursor for various classes of compounds with interesting properties:

  • Pharmaceuticals: The cyano group and the presence of chlorine atoms make this molecule a potential candidate for the development of new drugs. The cyano group can participate in various chemical reactions, allowing for the introduction of diverse functional groups, potentially leading to compounds with varied biological activities. The chlorine atoms can also contribute to the molecule's interaction with biological targets.
  • Agrochemicals: The chlorine atoms in 2,4,6-trichloro-5-cyanopyrimidine might contribute to fungicidal or herbicidal properties, similar to other chlorinated heterocyclic compounds used in agriculture. However, further research is needed to confirm this potential and assess its safety and efficacy for agricultural applications.
  • Materials Science: The aromatic nature of the pyrimidine ring and the presence of electron-withdrawing groups (cyano and chlorine) could make this molecule a potential candidate for the development of new materials with specific electronic or optical properties. However, more research is required to explore this potential and optimize the properties for specific applications [].

2,4,6-Trichloro-5-cyanopyrimidine is a heterocyclic compound with the molecular formula C5_5Cl3_3N3_3. It is characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a cyano group at position 5. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

, particularly nucleophilic substitutions. For instance, treatment with potassium fluoride can lead to the formation of trifluorinated derivatives. The compound can also react with aryl sulfonamides to produce novel trichloropyrimidine-tagged sulfonamides in good yields . Additionally, the presence of multiple chlorine substituents makes it reactive towards nucleophiles, allowing for further functionalization of the pyrimidine ring .

Several methods have been developed for synthesizing 2,4,6-trichloro-5-cyanopyrimidine:

  • From Barbituric Acid: A common synthesis involves reacting barbituric acid with phosphorus oxychloride to yield the trichloropyrimidine framework .
  • Fluorination: The compound can be fluorinated under specific conditions (e.g., using potassium fluoride) to produce various trifluorinated derivatives .
  • Nucleophilic Substitution: Nucleophilic substitution reactions can introduce additional functional groups into the pyrimidine ring .

2,4,6-Trichloro-5-cyanopyrimidine serves multiple applications:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceutical compounds due to its reactive nature.
  • Agrochemicals: The compound finds use in developing herbicides and fungicides owing to its biological activity .
  • Research: It is a valuable reagent in organic synthesis and medicinal chemistry research.

Interaction studies have focused on how 2,4,6-trichloro-5-cyanopyrimidine interacts with biological molecules. Its ability to form complexes with proteins or enzymes suggests potential as a lead compound in drug design. Studies involving nucleophilic substitutions highlight its reactivity profile and the types of derivatives that can be synthesized from it .

Several compounds share structural similarities with 2,4,6-trichloro-5-cyanopyrimidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Dichloro-5-cyanopyrimidineTwo chlorine atoms; one cyano groupLess reactive than 2,4,6-trichloro derivative
2-Amino-4-chloropyrimidineOne amino group; one chlorine atomExhibits different biological activities
5-Fluoro-2,4-dichloropyrimidineFluorine and chlorine substitutionsEnhanced reactivity due to fluorine presence

Uniqueness of 2,4,6-Trichloro-5-Cyanopyrimidine:
The unique combination of three chlorine atoms and a cyano group provides distinctive reactivity patterns not found in other similar compounds. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

XLogP3

2.8

Other CAS

3029-64-9

Wikipedia

2,4,6-Trichloro-5-pyrimidinecarbonitrile

Dates

Modify: 2023-08-15

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